molecular formula C10H9N5 B13527600 3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole

3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole

Cat. No.: B13527600
M. Wt: 199.21 g/mol
InChI Key: JIHHFUQIQWFDNF-UHFFFAOYSA-N
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Description

3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole is a heterocyclic compound that features both pyrazole and imidazo[1,2-a]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole typically involves the condensation of appropriate precursors. One common method includes the reaction of 3-amino-5-phenyl-1H-pyrazole-4-carboxylate with imidazo[1,2-a]pyridine derivatives under specific conditions . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres.

    Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity or function of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-phenyl-1H-pyrazole-4-carboxylate
  • Imidazo[1,2-a]pyridine derivatives
  • Pyrazolo[1,5-a]pyrimidines

Uniqueness

3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole is unique due to its dual heterocyclic structure, which combines the properties of both pyrazole and imidazo[1,2-a]pyridine. This structural feature imparts distinct reactivity and potential bioactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

5-imidazo[1,2-a]pyridin-3-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H9N5/c11-9-5-7(13-14-9)8-6-12-10-3-1-2-4-15(8)10/h1-6H,(H3,11,13,14)

InChI Key

JIHHFUQIQWFDNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C3=CC(=NN3)N

Origin of Product

United States

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